molecular formula C12H4Cl2F4 B12829296 4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl CAS No. 75795-05-0

4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl

Cat. No.: B12829296
CAS No.: 75795-05-0
M. Wt: 295.06 g/mol
InChI Key: KDISJAPCJLLXAX-UHFFFAOYSA-N
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Description

4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of four fluorine atoms and two chlorine atoms attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl typically involves the halogenation of biphenyl derivatives. One common method is the direct fluorination and chlorination of biphenyl using appropriate halogenating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different biphenyl derivatives.

    Coupling Reactions: The compound can undergo coupling reactions to form more complex biphenyl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

Major Products Formed

The major products formed from these reactions include various substituted biphenyls, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology and Medicine: The compound is studied for its potential biological activity and its interactions with biological molecules.

    Industry: It is used in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl exerts its effects involves its interaction with specific molecular targets. The electron-withdrawing nature of the halogen atoms influences the compound’s reactivity and its ability to participate in various chemical reactions. The pathways involved include nucleophilic substitution and oxidative addition, which are facilitated by the compound’s electronic structure.

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetrafluorobiphenyl: Similar in structure but lacks the chlorine atoms.

    4,4’-Dichloro-3,3’,5,5’-tetrafluoro-1,1’-biphenyl: Another halogenated biphenyl with different halogenation patterns.

    3,3’,5,5’-Tetrafluorobiphenyl-4,4’-dicarboxylic acid: Contains carboxylic acid groups instead of chlorine atoms.

Uniqueness

4,4’-Dichloro-3,3’,5,5’-tetrafluorobiphenyl is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct electronic properties and reactivity. This makes it valuable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

75795-05-0

Molecular Formula

C12H4Cl2F4

Molecular Weight

295.06 g/mol

IUPAC Name

2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene

InChI

InChI=1S/C12H4Cl2F4/c13-11-7(15)1-5(2-8(11)16)6-3-9(17)12(14)10(18)4-6/h1-4H

InChI Key

KDISJAPCJLLXAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C2=CC(=C(C(=C2)F)Cl)F

Origin of Product

United States

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